molecular formula C14H22ClNO2 B5431632 (3-ethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

(3-ethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

Cat. No. B5431632
M. Wt: 271.78 g/mol
InChI Key: XGKKTWFLZLRBFK-UHFFFAOYSA-N
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Description

Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . In the case of “(3-ethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride”, it is a complex organic compound that contains an amine group. The “3-ethoxybenzyl” and “tetrahydro-2-furanylmethyl” parts refer to the specific substituents in the molecule .


Synthesis Analysis

The synthesis of amines can be achieved through various methods, including the reduction of nitriles, amides, and nitro compounds . Another common method involves S_N2 reactions of alkyl halides with ammonia or other amines .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can participate in the formation of a coordinate bond . The specific structure of “this compound” would depend on the exact arrangement of these substituents around the nitrogen atom .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including acid-base reactions, alkylation, acylation, and reactions with nitrous acid . The specific reactions that “this compound” would undergo would depend on the specific functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely depending on their structure. They can show up in a range of 0.5-5.0 ppm in 1H NMR spectra . The specific properties of “this compound” would depend on its exact molecular structure .

Safety and Hazards

The safety and hazards associated with amines can vary widely depending on their specific structure and how they are used. Some amines can be hazardous and require careful handling and storage .

properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-2-16-13-6-3-5-12(9-13)10-15-11-14-7-4-8-17-14;/h3,5-6,9,14-15H,2,4,7-8,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKKTWFLZLRBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCC2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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